1-(2-Bromo-ethyl)-2-methoxy-cyclohexane
Description
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-methoxycyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
VWTAYUIGWZRNFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1CCBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Cyclohexane Derivatives
The core synthetic route to 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane typically starts with cyclohexane or a substituted cyclohexane derivative. Bromination is performed to introduce the bromoethyl substituent. This is commonly achieved by reacting cyclohexane derivatives with bromine (Br2) in the presence of a catalyst or under radical initiation conditions. The bromination targets the alkyl side chain to yield 2-bromoethyl substitution on the cyclohexane ring.
- Mechanism : The bromination proceeds via a radical chain mechanism where bromine radicals abstract hydrogen atoms from the cyclohexane side chain, followed by recombination with bromine atoms to form the bromoalkyl group.
- Conditions : Typical conditions involve controlled temperature and light or radical initiators to moderate the reaction and avoid over-bromination.
Introduction of the Methoxy Group
The methoxy group at the 2-position of the cyclohexane ring is introduced through nucleophilic substitution or etherification reactions. One effective approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide.
- Typical Procedure : Starting from 2-hydroxycyclohexane or a suitable cyclohexanol derivative, the hydroxyl group is converted to the methoxy group by treatment with sodium hydride (NaH) to form the alkoxide, followed by reaction with methyl bromide or methyl iodide.
- Mechanism : The Williamson ether synthesis proceeds via an S_N2 nucleophilic substitution mechanism, where the alkoxide ion attacks the methyl halide from the backside, displacing the halide and forming the ether linkage.
- Considerations : Secondary alkyl halides can undergo elimination side reactions; hence, reaction conditions are optimized to favor substitution.
Sequential Synthesis Strategy
A practical synthetic route involves:
- Formation of 2-methoxycyclohexane : Starting from cyclohexanol, conversion to 2-methoxycyclohexane via Williamson ether synthesis.
- Side-chain bromination : Introduction of the 2-bromoethyl substituent on the cyclohexane ring through radical bromination or via substitution on a pre-functionalized ethyl side chain.
- Purification : The crude product is purified by standard organic techniques such as extraction, drying, and flash chromatography.
Alternative Synthetic Routes
- Alkylation of 2-methoxycyclohexanone derivatives : Some literature reports alkylation of 2-methoxycyclohexanones with bromoethyl halides under basic conditions, followed by reduction to yield the target compound.
- Use of bromomethylcyclohexane intermediates : Bromomethylcyclohexane can be reacted with sodium methoxide or other nucleophiles to introduce the methoxy group, as seen in related synthetic protocols.
Research Findings and Data Summary
| Step | Reagents/Conditions | Mechanism | Notes |
|---|---|---|---|
| Bromination of cyclohexane | Br2, catalyst/light, controlled temp | Radical substitution | Requires control to avoid polybromination |
| Williamson Ether Synthesis | NaH, methyl halide, aprotic solvent (DMF) | S_N2 nucleophilic substitution | Secondary alkyl halides prone to elimination side reactions |
| Alkylation of cyclohexanone | Bromoethyl halide, base (e.g., DBU) | Nucleophilic substitution | Followed by reduction to methoxy derivative |
| Purification | Extraction, drying (MgSO4), flash chromatography | Physical separation | Ensures high purity of final product |
Analytical and Mechanistic Insights
- The bromine atom in 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane acts as an electrophilic site, making the compound reactive in nucleophilic substitution reactions.
- The methoxy substituent influences the electronic environment of the cyclohexane ring, potentially affecting regioselectivity and reaction pathways.
- The Williamson ether synthesis is favored for introducing the methoxy group due to its reliability and stereochemical outcomes, proceeding via backside attack and inversion of configuration at the reactive center.
- Radical bromination requires careful control to avoid over-bromination and side reactions.
Chemical Reactions Analysis
Nucleophilic Substitution (SN2)
The bromine atom in the ethyl chain serves as a primary site for SN2 reactions. Nucleophiles (e.g., OH⁻, CN⁻, or amines) attack the electrophilic carbon bonded to bromine, leading to displacement and formation of substituted products . Key considerations include:
-
Steric Hindrance : The cyclohexane ring’s bulk and the methoxy group’s equatorial preference in chair conformers may slow the reaction by hindering backside attack .
-
Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the transition state.
Example Reaction :
Elimination (E2)
Under basic conditions (e.g., KOH/ethanol), the compound undergoes dehydrohalogenation to form alkenes. The reaction follows the anti-periplanar geometry requirement, where the β-hydrogen and bromine must align in opposite planes .
Key Stereochemical Factors:
-
Chair Conformation : The cyclohexane ring adopts chair conformations where substituents minimize steric strain. For E2 elimination:
Example Reaction :
Comparative Analysis of Reaction Pathways
Influence of Substituents on Reactivity
-
Methoxy Group :
-
Bromoethyl Chain :
Experimental Considerations
-
Reaction Conditions :
-
Side Reactions :
Scientific Research Applications
1-(2-Bromo-ethyl)-2-methoxy-cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
The table below summarizes critical differences between 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane and selected analogs:
Key Comparative Insights
1-Bromo-2-(methoxymethyl)cyclohexene (CAS 929033-31-8)
- Structural Difference : Incorporates a cyclohexene ring (unsaturated) and a methoxymethyl group instead of a methoxy substituent.
- Impact : The double bond in the cyclohexene ring enhances reactivity in Diels-Alder and electrophilic addition reactions, unlike the saturated cyclohexane backbone of the target compound .
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)
- Structural Difference : Features a 4-bromophenyl aromatic ring and a carboxylate ester group.
- Impact : The aromatic ring introduces conjugation and electron-withdrawing effects, altering solubility and making it suitable for drug discovery (e.g., kinase inhibitors) .
5-Bromo-2-ethyl-1-methylcyclohexane
- Structural Difference : Bromine at position 5, with ethyl and methyl groups at positions 2 and 1.
- Impact : Increased steric hindrance around the bromine reduces its accessibility in SN2 reactions compared to the target compound’s terminal bromoethyl chain .
1-Bromo-2-ethylhexane (CAS 18908-66-2)
- Structural Difference : Linear alkyl chain vs. cyclohexane ring.
- Impact: The linear structure lowers boiling point and increases hydrophobicity, favoring use in non-polar solvents .
Reactivity and Stability Considerations
- Nucleophilic Substitution : The target compound’s bromoethyl group undergoes SN2 reactions more readily than analogs with bulky substituents (e.g., 5-bromo-2-ethyl-1-methylcyclohexane) due to reduced steric hindrance .
- Thermal Stability : Cyclohexane derivatives generally exhibit higher thermal stability than linear alkyl bromides (e.g., 1-bromo-2-ethylhexane) due to ring strain minimization .
- Bromine Abstraction: Unlike 4-bromostyrene self-assembled monolayers (SAMs), the bromine in 1-(2-bromo-ethyl)-2-methoxy-cyclohexane is less prone to abstraction by silicon radicals, as the resulting organic radical would be less stabilized .
Biological Activity
1-(2-Bromo-ethyl)-2-methoxy-cyclohexane, a compound with the molecular formula CHBrO, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 203.14 g/mol
- IUPAC Name : 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane
- CAS Number : 102547518
The compound features a cyclohexane ring substituted with a methoxy group and a bromoethyl chain, which may influence its biological interactions.
The biological activity of 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromoethyl group suggests potential reactivity that could lead to modifications in protein function or cellular signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the proliferation of cancer cells.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling cascades.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane exhibit significant anticancer activity. For instance, derivatives containing bromoalkyl groups have been shown to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |
| Similar bromoalkyl derivatives | HeLa (cervical cancer) | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of halogenated compounds is well-documented. Preliminary studies suggest that 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
-
In Vitro Studies : A study conducted on the cytotoxic effects of halogenated cycloalkanes demonstrated that compounds similar to 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane significantly inhibited cell viability in human cancer cell lines, suggesting its potential as an anticancer agent.
- Methodology: The MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound over 48 hours.
- Results: A dose-dependent decrease in cell viability was observed, with an IC50 value indicating substantial cytotoxicity.
- Animal Models : In vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. Early results from animal models indicate promising results in tumor reduction when administered at specific dosages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can proceed via nucleophilic substitution (e.g., using NaOMe/MeOH) or alkylation of a pre-functionalized cyclohexane scaffold. For bromoethyl attachment, α,α'-dibromo-p-xylene analogs ( ) suggest using Cs₂CO₃ as a base in THF to minimize side reactions. Yield optimization requires temperature control (0–25°C) and inert atmospheres to prevent β-hydride elimination. Characterization via H NMR should confirm the absence of elimination byproducts (e.g., cyclohexene derivatives) .
Q. How can researchers validate the purity and structural integrity of 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane?
- Methodological Answer : Combine HPLC (≥99% purity, reverse-phase C18 column) with spectroscopic techniques:
- NMR : Verify methoxy (-OCH₃) singlet at ~3.3 ppm and bromoethyl (-CH₂Br) splitting patterns (δ 3.4–3.8 ppm).
- GC-MS : Monitor molecular ion peaks at m/z ~220 (C₉H₁₅BrO⁺) and fragmentation patterns for bromoethyl loss .
Q. What safety protocols are critical for handling brominated cyclohexane derivatives?
- Methodological Answer : Follow GHS hazard codes (H315: skin irritation; H319: eye damage). Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Store at 2–8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How does steric hindrance from the methoxy group influence the reactivity of the bromoethyl moiety in substitution reactions?
- Methodological Answer : The methoxy group at C2 creates axial/equatorial conformational bias, affecting nucleophilic attack. Computational modeling (B3LYP/6-31G**) shows equatorial methoxy groups increase steric bulk, slowing SN2 kinetics. Experimental kinetic studies in DMSO with KOtBu demonstrate 30% reduced reaction rates compared to non-methoxy analogs .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in elimination reactions?
- Methodological Answer : Iterative analysis is key. For example, if E2 elimination yields unexpected cyclohexene regioisomers:
Re-optimize transition states using higher-level theory (e.g., M06-2X/cc-pVTZ).
Validate with deuterium labeling to track hydrogen abstraction sites.
Adjust solvent polarity (e.g., switch from ethanol to DMF) to stabilize charged intermediates .
Q. How can stereochemical outcomes be controlled during functionalization of 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane?
- Methodological Answer : Use chiral catalysts (e.g., (R)-BINOL) for asymmetric alkylation. For diastereomer separation, employ preparative chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10). Conformational analysis via X-ray crystallography (e.g., CCDC deposition) confirms axial vs. equatorial substituent effects .
Q. What are the applications of this compound in medicinal chemistry or materials science?
- Methodological Answer :
- Medicinal Chemistry : As a building block for dopamine receptor ligands, leveraging the bromoethyl group for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).
- Materials Science : Polymerize via ring-opening metathesis (Grubbs catalyst) to create cyclohexane-based thermoplastics with tunable Tg values .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
